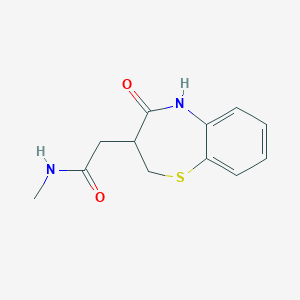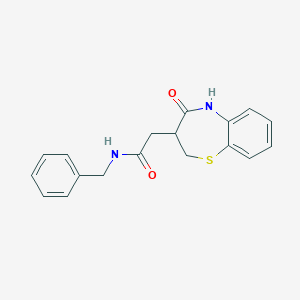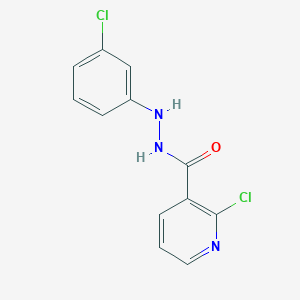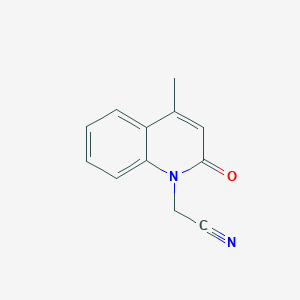![molecular formula C14H12ClN3S B501138 N-(4-chlorophenyl)-N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B501138.png)
N-(4-chlorophenyl)-N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)amine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. The 4-amino group and the 4-chlorophenyl substituent on the thieno[2,3-d]pyrimidine ring contribute to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thieno[2,3-d]pyrimidine Core: The thieno[2,3-d]pyrimidine core can be synthesized by reacting ethyl cyanoacetate with thiourea in the presence of a base such as sodium ethoxide. This reaction forms the intermediate thieno[2,3-d]pyrimidine-4-one.
Introduction of 4-Chlorophenyl Group: The intermediate thieno[2,3-d]pyrimidine-4-one is then reacted with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate to introduce the 4-chlorophenyl group.
Amination: The final step involves the amination of the thieno[2,3-d]pyrimidine derivative using ammonia or an amine source to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(4-chlorophenyl)-N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce any reducible functional groups present in the molecule.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted thieno[2,3-d]pyrimidine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(4-chlorophenyl)-N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects.
相似化合物的比较
Similar Compounds
N-(4-Phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A derivative with a phenoxyphenyl group instead of a chlorophenyl group.
Pyrazolo[3,4-d]pyrimidine Derivatives: Compounds with a similar pyrimidine core but different substituents.
Pyrido[2,3-d]pyrimidine Derivatives: Compounds with a pyridine ring fused to the pyrimidine core.
Uniqueness
N-(4-chlorophenyl)-N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group and the thieno[2,3-d]pyrimidine core differentiates it from other similar compounds and contributes to its potential as a versatile scaffold for drug development and other applications.
属性
分子式 |
C14H12ClN3S |
|---|---|
分子量 |
289.8g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H12ClN3S/c1-2-11-7-12-13(16-8-17-14(12)19-11)18-10-5-3-9(15)4-6-10/h3-8H,2H2,1H3,(H,16,17,18) |
InChI 键 |
GUCHXPIBGRWZFJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(N=CN=C2S1)NC3=CC=C(C=C3)Cl |
规范 SMILES |
CCC1=CC2=C(N=CN=C2S1)NC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


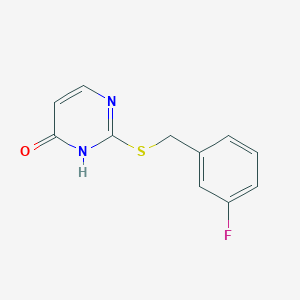
![4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2H-chromen-2-one](/img/structure/B501058.png)
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzonitrile](/img/structure/B501060.png)
![allyl 1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazol-2-yl sulfide](/img/structure/B501061.png)
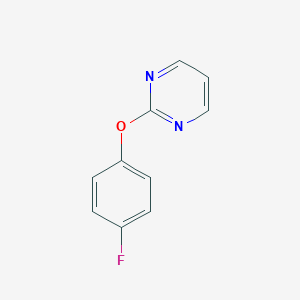
![2-[(3-chlorobenzyl)sulfanyl]-3-methyl-4(3H)-pyrimidinone](/img/structure/B501064.png)

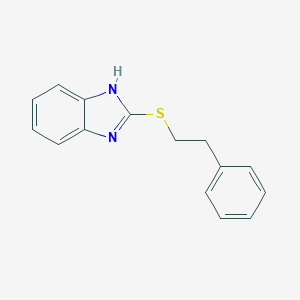
![2-[(3-chlorophenyl)methylsulfanyl]-1H-quinazolin-4-one](/img/structure/B501069.png)
